molecular formula C7H8BClO3 B1371325 4-Chloro-3-methoxyphenylboronic acid CAS No. 89694-47-3

4-Chloro-3-methoxyphenylboronic acid

Cat. No.: B1371325
CAS No.: 89694-47-3
M. Wt: 186.4 g/mol
InChI Key: DZNNRXURZJLARZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Scientific Research Applications

4-Chloro-3-methoxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for its role in the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .

Safety and Hazards

Handling of 4-Chloro-3-methoxyphenylboronic acid should be done with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies involving these compounds, including 4-Chloro-3-methoxyphenylboronic acid, will continue to grow in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in oxidation and substitution reactions .

Comparison with Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the chlorine substituent.

    3-Chloro-4-methoxyphenylboronic acid: Similar but with different positions of chlorine and methoxy groups.

    4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Contains an additional fluorine substituent

Uniqueness: 4-Chloro-3-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups influences its chemical behavior, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNRXURZJLARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629646
Record name (4-Chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-47-3
Record name B-(4-Chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89694-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70629646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-3-methoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To 4-bromo-1-chloro-2-methoxybenzene (2.2 g, 9.9 mmol) in toluene/THF (16/6 mL) at −78° C. was added n-butyl lithium (8.7 mL, 1.6 M in hexane, 14 mmol) dropwise. The reaction was stirred at −78° C. for 30 min, then trimethylborate (2.2 mL, 19.8 mmol) was added. The reaction was allowed to warm to rt and stirred overnight and then quenched with 1 M HCl (15 mL). The organic layer was separated and dried over sodium sulfate. The solvent was removed and the crude product was purified by flash column chromatography to give 50A (1.2 g, 65% yield) as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 3.87 (m, 3H) 7.11 (d, J=7.83 Hz, 1H) 7.20 (s, 1H) 7.29 (d, J=7.83 Hz, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
6 mL
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solvent
Reaction Step One
Quantity
2.2 mL
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reactant
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Name
Yield
65%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.76 M, 2.5 mL) was added dropwise to a solution of commercially available 4-bromo-2-chloroanisole (1.0 g) in toluene (8 mL) and tetrahydrofuran (3 mL) at −78° C., and the mixture was stirred as such for 30 minutes. Thereafter, trimethyl borate (1.0 mL) was added and the mixture was stirred at room temperature for 15 minutes. Dilute hydrochloric acid and ethyl acetate were added, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→98:2) to give the title compound as a colorless powder (535 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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